molecular formula C22H16FN3O2S B2695787 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole CAS No. 1235332-76-9

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

Cat. No.: B2695787
CAS No.: 1235332-76-9
M. Wt: 405.45
InChI Key: ISUHGZCCKGIKOX-UHFFFAOYSA-N
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Description

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a fluorobenzylthio group, a nitrophenyl group, and a phenyl group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Introduction of the Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a thiol group is introduced to the imidazole ring, followed by the attachment of the 4-fluorobenzyl group through a substitution reaction.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a nitro group is added to a phenyl ring, which is then attached to the imidazole ring through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo various substitution reactions, particularly at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C), tin(II) chloride, or iron powder in acidic conditions are commonly used.

    Substitution: Reagents like halogens (for halogenation), nitrating agents (for nitration), and sulfonating agents (for sulfonation) are used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Biology: It serves as a probe in chemical biology to study the interactions of small molecules with biological macromolecules.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-chlorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole
  • 2-((4-methylbenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole
  • 2-((4-bromobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

Uniqueness

The uniqueness of 2-((4-fluorobenzyl)thio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole lies in the presence of the fluorobenzyl group, which can significantly influence its biological activity and chemical properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable scaffold in drug design and development.

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-5-(3-nitrophenyl)-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2S/c23-18-11-9-16(10-12-18)15-29-22-24-14-21(25(22)19-6-2-1-3-7-19)17-5-4-8-20(13-17)26(27)28/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUHGZCCKGIKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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